6-(Methylsulfonyl)pyridin-3-amine
Overview
Description
6-(Methylsulfonyl)pyridin-3-amine is a chemical compound with the molecular formula C6H8N2O2S . It has a molecular weight of 172.21 g/mol .
Molecular Structure Analysis
The molecular structure of 6-(Methylsulfonyl)pyridin-3-amine consists of a pyridine ring with a methylsulfonyl group attached . The InChI code is 1S/C6H8N2O2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,7H2,1H3 .Physical And Chemical Properties Analysis
6-(Methylsulfonyl)pyridin-3-amine has a molecular weight of 172.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 172.03064868 g/mol .Scientific Research Applications
Specific Scientific Field
The specific scientific field is Medicinal Chemistry .
Detailed Description of the Methods of Application or Experimental Procedures
The designed compounds were synthesized through two-step reactions . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gave final compounds . Enzyme inhibition assay and formalin test were performed to evaluate the activity of these compounds .
Thorough Summary of the Results or Outcomes Obtained
Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) exhibited the highest potency (IC50 = 0.07 μM) and selectivity (selectivity index = 508.6) against COX-2 enzyme (selectivity index: COX-1 IC50/COX-2 IC50) . The antinociceptive activity assessment via the formalin test showed that nine derivatives (5a, 5d, 5h, 5i, 5k, 5q, 5r, 5s, and 5t) possessed significant activity compared with the control group with a p value less than 0.05 .
Safety And Hazards
6-(Methylsulfonyl)pyridin-3-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
properties
IUPAC Name |
6-methylsulfonylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQVUJPCFHWOGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601897 | |
Record name | 6-(Methanesulfonyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylsulfonyl)pyridin-3-amine | |
CAS RN |
187143-22-2 | |
Record name | 6-(Methanesulfonyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.